2-(Phenylcarbamoyl)benzoic acid
Overview
Description
2-(Phenylcarbamoyl)benzoic acid, also known as N-phenylphthalamic acid, is an organic compound with the molecular formula C14H11NO3. It is a derivative of benzoic acid where a phenylcarbamoyl group is attached to the second carbon of the benzoic acid ring.
Mechanism of Action
Target of Action
The primary target of 2-(Phenylcarbamoyl)benzoic acid is PqsE , a thioesterase enzyme . PqsE is vital for the virulence of Pseudomonas aeruginosa, a leading cause of hospital-acquired infections . This makes PqsE an attractive target for inhibition .
Mode of Action
This compound noncompetitively inhibits PqsE . This means that the compound binds to a site on the enzyme other than the active site, changing the enzyme’s shape and making it less effective .
Biochemical Pathways
The inhibition of pqse disrupts the normal functioning of pseudomonas aeruginosa, reducing its virulence .
Result of Action
The inhibition of PqsE by this compound reduces the virulence of Pseudomonas aeruginosa . This could potentially make infections caused by this bacterium easier to treat.
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as 2-(Phenylcarbamoyl)benzoic acid, are activated towards free radical attack . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a manner similar to other benzylic compounds .
Cellular Effects
Benzylic compounds are known to show enhanced reactivity due to the adjacent aromatic ring , which could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzylic compounds can undergo SN1, SN2, and E1 reactions . This suggests that this compound may exert its effects at the molecular level through similar reactions.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Metabolic Pathways
It is known that benzoic acid acts as a precursor for many primary and secondary metabolites , suggesting that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylcarbamoyl)benzoic acid typically involves the reaction of phthalic anhydride with aniline. The reaction is carried out in an organic solvent such as ethyl acetate, with constant stirring at room temperature. The product precipitates out as a white solid, which is then filtered and purified .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and maintaining the same reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. The product is then subjected to crystallization and drying to obtain the final pure compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(Phenylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of certain polymers and materials
Comparison with Similar Compounds
2-(Phenylcarbamoyl)benzoic acid derivatives: These include compounds with various substituents on the phenyl or benzoic acid rings.
Phthalanilic acid: Another derivative of benzoic acid with similar structural features.
Uniqueness: this compound is unique due to its specific interaction with biological targets like PqsE, which is not commonly observed with other similar compounds. Its potential antioxidant properties also distinguish it from other benzoic acid derivatives .
Properties
IUPAC Name |
2-(phenylcarbamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-9H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUPUOGOCIFZBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197080 | |
Record name | Lemax | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-29-1 | |
Record name | Phthalanilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4727-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lemax | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phthalanilic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lemax | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHTHALANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL6ZPY93NN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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